m-PEG12-acid
CAS No.: 2135793-73-4
Cat. No.: VC3008849
Molecular Formula: C26H52O14
Molecular Weight: 588.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2135793-73-4 |
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Molecular Formula | C26H52O14 |
Molecular Weight | 588.7 g/mol |
IUPAC Name | 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Standard InChI | InChI=1S/C26H52O14/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-26(27)28/h2-25H2,1H3,(H,27,28) |
Standard InChI Key | JMAKFNFKUHXFBH-UHFFFAOYSA-N |
SMILES | COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Canonical SMILES | COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Introduction
Chemical Properties and Structure
Molecular Characteristics
m-PEG12-acid possesses distinct chemical properties that contribute to its utility in biomedical applications. The fundamental characteristics of this compound are summarized in the following table:
Property | Value |
---|---|
CAS Number | 2135793-73-4, 125220-94-2, 117786-94-4 |
Molecular Formula | C26H52O14 |
Molecular Weight | 588.68 g/mol |
Structure | Linear PEG chain with methoxy and carboxylic acid terminals |
Appearance | Light yellow oil/clear liquid |
Solubility | Highly soluble in DMSO (100 mg/mL or 169.87 mM) |
Purity (Typical) | 95-98% |
The chemical structure of m-PEG12-acid features a linear arrangement of 12 ethylene glycol units with a methoxy group (CH3O-) at one end and a carboxylic acid group (-COOH) at the opposite terminus . This particular configuration enables the compound to form stable amide bonds with primary amines through various coupling reactions, making it especially valuable for bioconjugation strategies .
Reactivity Profile
The terminal carboxylic acid group of m-PEG12-acid readily participates in amide coupling reactions with primary and secondary amines when activated by coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) . This reactivity profile enables the formation of stable amide bonds, which are essential for creating bioconjugates, PROTACs, and modified therapeutic agents.
The hydrophilic nature of the PEG chain significantly enhances the water solubility of conjugated molecules, which can be particularly beneficial when working with hydrophobic drug compounds or proteins .
Synthesis Methods
Solid Phase Stepwise Synthesis
One of the most efficient approaches for synthesizing monodisperse PEG derivatives like m-PEG12-acid involves solid phase stepwise synthesis. This methodology offers significant advantages over traditional solution-phase techniques, particularly in terms of purification simplicity and reaction efficiency .
The solid phase synthesis of PEG chains typically involves the following key steps:
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Attachment of a starting PEG unit to a solid support (commonly Wang resin)
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Deprotonation of the terminal hydroxyl group
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Williamson ether formation (coupling) with a protected PEG monomer
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Detritylation to expose a new hydroxyl group
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Repetition of steps 2-4 until the desired chain length is achieved
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Cleavage from the solid support and final functionalization
This approach allows for precise control over the PEG chain length and enables the synthesis of monodisperse products without chromatographic purification . The synthetic cycle can be automated using equipment similar to DNA/RNA synthesizers, allowing for efficient production of defined-length PEG derivatives.
Solution Phase Synthesis
Traditional solution-phase methods for PEG synthesis typically involve iterative coupling of ethylene glycol units. While these approaches can be effective, they often require extensive chromatographic purification and may result in products with some degree of polydispersity. For research-grade m-PEG12-acid, solution-phase methods may still be employed, particularly when larger quantities are needed .
Applications in Research and Drug Development
PROTAC Development
m-PEG12-acid has gained significant attention for its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent an innovative therapeutic approach that exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
These bifunctional molecules consist of three essential components:
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A ligand that binds to the target protein
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A linker (often m-PEG12-acid)
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A ligand that recruits an E3 ubiquitin ligase
The m-PEG12-acid linker serves as the critical bridge between the two binding moieties, providing flexibility and appropriate spacing to facilitate the formation of a ternary complex between the target protein and the E3 ligase. This spatial arrangement is crucial for the successful ubiquitination and subsequent degradation of the target protein .
Bioconjugation and Protein Modification
m-PEG12-acid plays a crucial role in the bioconjugation field, particularly for modifying proteins, peptides, and other biomolecules. The process of PEGylation—attaching PEG chains to therapeutic agents—has become a standard approach for improving the pharmacokinetic properties of biopharmaceuticals. Benefits of PEGylation using m-PEG12-acid include:
Benefit | Mechanism |
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Increased Solubility | The hydrophilic PEG chain enhances water solubility |
Improved Stability | PEG shields the conjugated molecule from enzymatic degradation |
Extended Circulation Time | Increased molecular size reduces renal clearance |
Reduced Immunogenicity | PEG coating minimizes immune recognition |
The carboxylic acid group of m-PEG12-acid enables site-specific conjugation to proteins through primary amines, such as lysine residues or the N-terminus. This controlled modification strategy allows for the preservation of biological activity while enhancing pharmacological properties.
Antibody-Drug Conjugates (ADCs)
m-PEG12-acid derivatives play important roles in the development of antibody-drug conjugates (ADCs). These therapeutic agents combine the targeting specificity of monoclonal antibodies with the cytotoxic potency of small molecule drugs. The PEG linker serves as a spacer between the antibody and the drug payload, influencing stability, pharmacokinetics, and the drug release mechanism .
The related compound m-PEG12-OH (which shares the same backbone but has a hydroxyl terminus instead of a carboxylic acid) is specifically noted as a non-cleavable PEG ADC linker in the synthesis of these conjugates . The acid version can be similarly utilized after appropriate derivatization.
Comparison with Similar PEG Derivatives
To better understand the unique properties of m-PEG12-acid, it is valuable to compare it with structurally related PEG derivatives:
Compound | Functional Group | Chain Length | Key Applications | Distinguishing Features |
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m-PEG12-acid | Carboxylic acid | 12 units | PROTAC synthesis, Bioconjugation | Forms amide bonds with amines |
m-PEG12-OH | Hydroxyl | 12 units | ADC linkers, Non-cleavable conjugates | Used as non-cleavable linker in ADCs |
m-PEG12-amine | Amine | 12 units | Bioconjugation with carboxylic acids | Reacts with carboxylic acids |
m-PEG12-propargyl | Propargyl | 12 units | Click chemistry applications | Enables copper-catalyzed azide-alkyne cycloaddition |
m-PEG8-acid | Carboxylic acid | 8 units | Shorter PEG spacers | Lower molecular weight, reduced flexibility |
m-PEG24-acid | Carboxylic acid | 24 units | Extended PEG spacers | Higher molecular weight, increased flexibility |
This comparison highlights the specialized nature of m-PEG12-acid within the broader landscape of PEG derivatives. The choice between these compounds depends on the specific requirements of the application, including desired reactivity, spacer length, and hydrophilicity.
Desired Concentration | Amount of m-PEG12-acid |
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1 mg | 5 mg |
1 mM | 1.6987 mL |
5 mM | 0.3397 mL |
10 mM | 0.1699 mL |
Once prepared, stock solutions should be stored in separate aliquots to avoid repeated freeze-thaw cycles. When stored at -80°C, solutions can remain stable for up to 6 months, while storage at -20°C limits stability to approximately 1 month .
Research Findings and Future Directions
Current Research Applications
Recent research has demonstrated the versatility of m-PEG12-acid in various biomedical applications:
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PROTAC Development: Studies have shown that PROTACs utilizing m-PEG12-acid as a linker demonstrate enhanced solubility and improved pharmacokinetics compared to those with hydrophobic linkers. The flexibility provided by the PEG chain allows for optimal positioning of the ligands, facilitating the formation of the critical ternary complex required for protein degradation .
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Drug Delivery Systems: PEGylation using m-PEG12-acid has been shown to improve the tumor-targeting efficiency of various therapeutic agents, reducing off-target toxicity while maintaining treatment efficacy.
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Bioconjugation: Research has demonstrated the utility of m-PEG12-acid in creating stable bioconjugates with improved circulation half-lives compared to their unmodified counterparts. These modified molecules exhibit enhanced resistance to proteolytic degradation and reduced immunogenicity.
Future Research Directions
Several promising areas for future exploration of m-PEG12-acid applications include:
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Expanded Therapeutic Applications: While oncology has been a primary focus for PROTAC development, researchers are increasingly exploring the potential of PEG-linked PROTACs for treating other conditions, including neurodegenerative diseases, inflammatory disorders, and viral infections.
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Optimization of PEG Length: Further investigation into the optimal PEG chain length for specific applications could lead to improved therapeutic outcomes. While m-PEG12-acid represents a commonly used variant, shorter or longer chains might be preferable for particular targets or disease states.
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Novel Conjugation Strategies: Development of new chemistries for site-specific conjugation of m-PEG12-acid to biomolecules could enhance the precision and efficacy of PEGylated therapeutics.
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Combination with Other Technologies: Integration of m-PEG12-acid-based linkers with emerging drug delivery platforms, such as nanoparticles or extracellular vesicles, represents a promising avenue for future research.
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